1'-Acetoxi-chavicol acetato

Descripción general

Descripción

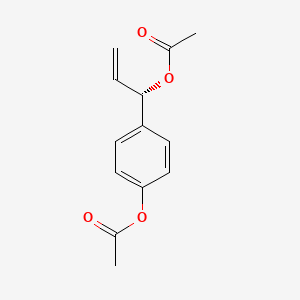

D,L-1′-Acetoxi-chavicol acetato: es un compuesto natural que se aisló por primera vez de los rizomas de plantas similares al jengibre, específicamente de la especie Alpinia galanga . Este compuesto ha llamado la atención debido a su amplia gama de actividades biológicas, incluidas las propiedades antiinflamatorias, anticancerígenas y antivirales .

Aplicaciones Científicas De Investigación

El D,L-1′-Acetoxi-chavicol acetato tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El mecanismo de acción del D,L-1′-Acetoxi-chavicol acetato implica la inhibición de la exportina 1, una proteína responsable de la exportación nuclear de varias proteínas celulares . Al inhibir la exportina 1, el compuesto evita la exportación de proteínas desde el núcleo, lo que afecta a varias vías de señalización intracelular, incluida la vía NF-κB . Esta inhibición conduce a una reducción de la inflamación, la proliferación de células cancerosas y la replicación viral .

Análisis Bioquímico

Biochemical Properties

ACA interacts with several enzymes and proteins. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a protein complex involved in DNA transcription . ACA also interacts with enzymes such as esterases, acid phosphatases, alkaline phosphatases, and glutathione-S-transferases .

Cellular Effects

ACA has been found to have significant effects on various types of cells. It inhibits cell viability and suppresses angiogenic factor production by interfering with dual Src/FAK kinases . ACA also induces apoptosis-mediated cell death in many cancer types . In non-small cell lung cancer (NSCLC) cells, ACA triggers a pro-survival autophagy through a Beclin-1-independent pathway .

Molecular Mechanism

ACA exerts its effects at the molecular level through several mechanisms. It inhibits the NF-κB signaling pathway, leading to the suppression of tumor angiogenesis and growth . ACA also activates the AMPK pathway, which regulates signal transduction pathways and plays a crucial role in the prevention of diseases, including cancer, obesity, hyperlipidemia, diabetes, and neurodegenerative disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, ACA has shown time-dependent cytotoxicity on tumor cell lines . It also reduces fat deposition in a diet-induced obesity mouse model .

Dosage Effects in Animal Models

In animal models, the effects of ACA vary with different dosages. For instance, in a mouse model of ovalbumin-induced asthma, ACA at doses of 25 mg/kg/day or 50 mg/kg/day reduced the infiltration of white blood cells and the level of IgE in the lungs .

Metabolic Pathways

It is known to interact with the NF-κB and AMPK pathways .

Transport and Distribution

It is known that ACA can penetrate cell membranes to exert its effects .

Subcellular Localization

Given its ability to interact with intracellular proteins such as NF-κB and AMPK, it is likely that ACA can localize to various subcellular compartments .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El D,L-1′-Acetoxi-chavicol acetato se puede sintetizar mediante la esterificación de chavicol con anhídrido acético en presencia de un catalizador . La reacción generalmente implica calentar los reactivos bajo condiciones de reflujo para facilitar la formación del éster acetato.

Métodos de producción industrial: La producción industrial de D,L-1′-Acetoxi-chavicol acetato implica la extracción del compuesto de los rizomas de Alpinia galanga utilizando solventes orgánicos . El extracto se purifica luego mediante diversas técnicas cromatográficas para obtener el compuesto deseado con alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: El D,L-1′-Acetoxi-chavicol acetato se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar varios productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir el grupo acetato en un grupo hidroxilo.

Sustitución: El grupo acetato se puede sustituir por otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se emplean típicamente.

Sustitución: Se pueden utilizar varios nucleófilos para sustituir el grupo acetato, dependiendo del producto deseado.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen derivados hidroxilados, productos oxidados y análogos sustituidos del D,L-1′-Acetoxi-chavicol acetato .

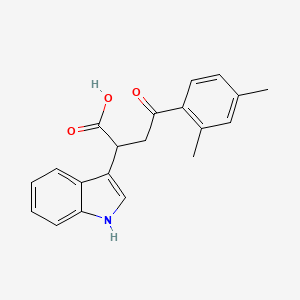

Comparación Con Compuestos Similares

Compuestos similares:

Chavicol acetato: Un compuesto estructuralmente relacionado con actividades biológicas similares.

Estragol acetato: Otro éster de acetato con propiedades comparables.

Eugenol acetato: Comparte una estructura química y efectos biológicos similares.

Singularidad: El D,L-1′-Acetoxi-chavicol acetato es único debido a sus dos grupos acetoxi, que mejoran su actividad biológica y lo convierten en un potente inhibidor de la exportina 1 . Esta característica estructural lo distingue de otros compuestos similares y contribuye a su amplia gama de efectos biológicos .

Propiedades

IUPAC Name |

[4-(1-acetyloxyprop-2-enyl)phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-4-13(17-10(3)15)11-5-7-12(8-6-11)16-9(2)14/h4-8,13H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMQIUWGGBSIKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(C=C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53890-21-4, 52946-22-2 | |

| Record name | 1'-Acetoxychavicol acetate, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053890214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1'-ACETOXYCHAVICOL ACETATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/734CNR85EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1'-Acetoxychavicol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041005 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid](/img/structure/B1665319.png)

![N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B1665320.png)